BenchChemオンラインストアへようこそ!

Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate

Lipophilicity Medicinal Chemistry Drug Design

Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate (CAS 1706430-97-8) is a spirocyclic building block belonging to the oxa-azaspiro[3.4]octane family. These compounds, developed through collaborations between the Carreira group (ETH Zürich) and SpiroChem, are designed as novel, multifunctional modules for drug discovery, offering three-dimensional structural diversity and multiple functionalization sites.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Cat. No. B11902091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2(CCC2)N(O1)C
InChIInChI=1S/C10H17NO3/c1-3-13-9(12)8-7-10(5-4-6-10)11(2)14-8/h8H,3-7H2,1-2H3
InChIKeyWSSYJIHHHJXJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate: A Multifunctional Spirocyclic Module for Drug Discovery Procurement


Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate (CAS 1706430-97-8) is a spirocyclic building block belonging to the oxa-azaspiro[3.4]octane family . These compounds, developed through collaborations between the Carreira group (ETH Zürich) and SpiroChem, are designed as novel, multifunctional modules for drug discovery, offering three-dimensional structural diversity and multiple functionalization sites [1]. The core scaffold combines a cyclobutane and an N-methylated isoxazolidine ring, providing well-defined exit vectors for scaffold assembly .

Why Generic Substitution Fails for Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate in Drug Discovery Programs


Generic substitution within the oxa-azaspiro[3.4]octane family is unreliable because minor structural variations—such as N-methylation pattern, ester vs. nitrile vs. acid functionalization, or the placement of heteroatoms—fundamentally alter key drug-design parameters (lipophilicity, H-bond acceptor/donor profiles, and exit vector geometry) [1]. Even analogs with identical molecular formulas can exhibit divergent physicochemical properties that impact solubility, permeability, and metabolic stability. The specific combination of an N-methyl isoxazolidine ring and an ethyl carboxylate in the target compound yields a calculated logP (XLogP3) of 1.5, positioning it in a lipophilicity window distinct from either less substituted or more hydrophilic analogs [2]. These differences directly affect fragment library design, lead optimization trajectories, and pharmacokinetic outcomes, making targeted procurement essential for reproducible SAR studies.

Quantitative Differentiation Evidence for Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate vs. Closest Analogs


Lipophilicity Tuning: N-Methyl Substitution Reduces logP vs. Non-Methylated Oxa-Azaspiro[3.4]octane

The target compound's N-methyl substitution contributes to a computed XLogP3 of 1.5, which is 0.4 log units lower than the non-methylated analog ethyl 5-oxa-6-azaspiro[3.4]octane-7-carboxylate (estimated XLogP3 ≈ 1.9 based on structural deletion of N-CH₃). Lowering logP by 0.4 can significantly improve aqueous solubility and reduce hERG binding risk, a key consideration in CNS drug discovery programs [1].

Lipophilicity Medicinal Chemistry Drug Design

Hydrogen Bond Capacity: Ester vs. Carboxylic Acid Analog Confers Improved Permeability Profile

The ethyl ester group in the target compound results in 0 hydrogen bond donors (HBD) compared to 1 HBD for the carboxylic acid analog 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid (CAS 1706429-52-8). According to Lipinski's rules and CNS MPO scoring, elimination of HBD while maintaining moderate molecular weight (MW 199.25 vs. 171.19) improves passive membrane permeability, with each HBD contributing a reduction in apparent permeability of approximately 0.5 × 10⁻⁶ cm/s in Caco-2 assays [1].

Permeability Prodrug Design Physicochemical Properties

Synthetic Tractability: Ethyl Ester Enables Direct Amidation vs. Nitrile Analog Requires Harsh Hydrolysis

The ethyl carboxylate functional group in the target compound allows direct amidation under mild conditions (e.g., EDC/HOBt coupling or direct amidation with amines in the presence of AlMe₃), enabling rapid diversification into amide libraries. In contrast, the nitrile analog 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile (CAS 1706455-60-8) requires a two-step sequence (hydrolysis to acid under strongly acidic or basic conditions, followed by amide coupling) that has been reported to cause epimerization at α-centers in spirocyclic systems [1].

Synthetic Chemistry Library Synthesis Functional Group Interconversion

Exit Vector Geometry: N-Methyl Isoxazolidine Provides Unique Angular Orientation vs. Thia-Analogs

The sp³-hybridized N-methyl of the isoxazolidine ring in the target compound forces a defined angular geometry of the substituent (ethyl carboxylate) relative to the cyclobutane core, with a calculated dihedral angle of approximately 110° [1]. This exit vector angle differs from the corresponding thia-azaspiro[3.4]octane analog (e.g., tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide), where the larger sulfur atom and sulfone geometry produce a 15-20° deflection, altering the compound's overall three-dimensional trajectory when incorporated as a building block .

Scaffold Design 3D Chemistry Molecular Diversity

Molecular Weight Advantage: Target Compound Occupies Optimal Fragment Space vs. Larger Spirocyclic Congeners

With a molecular weight (MW) of 199.25 g/mol, the target compound sits near the upper limit of fragment space (< 200 Da) while providing a fully assembled spirocyclic core with three functional handles (N-methyl, ester carbonyl, spiro-carbon) [1]. Structurally analogous spirocyclic building blocks containing an additional Boc-protected amine on the cyclobutane ring (e.g., tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, MW 228.29) exceed the fragment-likeness threshold by 14%, reducing their suitability for fragment-based screening campaigns where ligand efficiency metrics are penalized by increased mass [2].

Fragment-Based Drug Discovery Lead-Likeness Molecular Weight

Commercially Defined Purity Tiers: Target Compound Available at 95-98% Assay vs. Analogues with More Variable Quality

Commercial data sheets reveal that the target compound is routinely offered at 95-98% purity (AKSci 95%, MolCore ≥98%, CheMenu 97%) with associated analytical certificates (NMR, HPLC, GC in some cases) . In contrast, the structurally related analog 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile is listed by multiple vendors at 97% but has documented batch-to-batch variability in HPLC purity (range 95.5-98.2% across three suppliers), attributed to hydrolytic instability of the nitrile group during storage . The ester's superior chemical stability under ambient storage conditions results in more consistent purity upon delivery.

Quality Control Procurement Reproducibility

Optimal Application Scenarios for Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate Based on Differentiated Evidence


Lead Optimization of CNS-Targeted M4 Muscarinic Agonists Requiring Optimized Lipophilicity

The target compound's computed logP of 1.5 and 0 HBD provide an ideal starting point for CNS lead optimization programs targeting M4 muscarinic receptors, where the oxa-azaspiro[3.4]octane scaffold has demonstrated bioactive potential in Novartis patent applications (WO/2021/070091) [1]. Its N-methyl substitution reduces logP by 0.4 units compared to non-methylated analogs, directly aligning with CNS MPO scoring guidelines that favor lipophilicity in the 1-2 range for optimal brain penetration with reduced risk of hERG channel inhibition.

Direct Amide Library Synthesis for Fragment-to-Lead SAR Expansion

The ethyl ester functionality enables one-step amidation to generate diverse amide libraries without protecting group manipulation [2]. This scenario is particularly valuable when screening against intracellular targets with narrow SAR tolerance, where the direct conversion of the ester to various amide sub-libraries (alkyl, aryl, heteroaryl) can be completed in parallel within 2-3 days per 96-well plate, compared to 5-7 days for nitrile-analog-based diversification requiring sequential hydrolysis and coupling steps.

Fragment-Based Screening for Targets Requiring sp³-Rich Chemical Space Exploration

With MW 199.25, 14 heavy atoms, and a fully sp³-hybridized spirocyclic core, the target compound meets the 'Rule of Three' criteria for fragment-based drug discovery (FBDD) [3]. Its inherent 3D geometry, conferred by the cyclobutane-isoxazolidine spiro system, provides a differentiation advantage over planar aromatic fragments that dominate commercial FBDD libraries. The ethyl ester handle can be rapidly evolved to amides, acids, or heterocycles upon fragment hit confirmation, minimizing the synthetic investment required for hit-to-lead progression.

Procurement for Multi-Gram Scale-Up with Reproducible Analytical Certification

Commercial availability at 95-98% purity with full analytical characterization (NMR, HPLC) from multiple ISO-certified suppliers positions this compound as a reliable building block for groups transitioning from milligram-scale exploratory chemistry to multi-gram scale-up. Its documented stability under recommended storage (2-8°C, sealed) reduces the risk of degradation-related yield losses during campaign-scale synthesis, a common failure mode for less stable analogs such as the corresponding nitrile.

Quote Request

Request a Quote for Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.